![molecular formula C19H12BrCl2N5O2 B2809462 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 1326909-53-8](/img/no-structure.png)
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring, followed by various substitutions to add the phenyl rings and other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
- BPT exhibits interesting self-assembly behavior on different substrates. For instance, on highly oriented pyrolytic graphite (HOPG), it forms compact and loose assembly patterns, while on single-layer graphene (SLG), it creates a porous structure with hexagonal-like cavities .
Supramolecular Self-Assembly on Surfaces
Covalent Organic Frameworks (COFs)
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3,5-dichlorophenylacetic acid to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide. This intermediate is then reacted with 4-hydrazinylpyrazole to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3,5-dichlorophenylacetic acid", "4-hydrazinylpyrazole" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3,5-dichlorophenylacetic acid in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide.", "Step 2: 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is then reacted with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide." ] } | |
CAS RN |
1326909-53-8 |
Molecular Formula |
C19H12BrCl2N5O2 |
Molecular Weight |
493.14 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28) |
InChI Key |
WHVBXWKPUTWXBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br |
solubility |
not available |
Origin of Product |
United States |
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